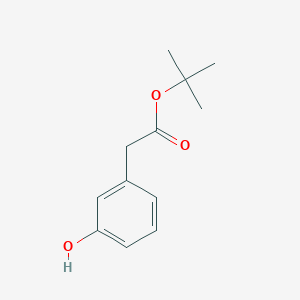

Tert-butyl 2-(3-hydroxyphenyl)acetate

Descripción general

Descripción

Tert-butyl 2-(3-hydroxyphenyl)acetate is an organic compound with the molecular formula C12H16O3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a hydroxy group at the third position and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(3-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyphenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 2-(3-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: 3-oxo-phenylacetic acid tert-butyl ester.

Reduction: 2-(3-hydroxyphenyl)ethanol.

Substitution: 3-alkoxyphenylacetic acid tert-butyl ester.

Aplicaciones Científicas De Investigación

Tert-butyl 2-(3-hydroxyphenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(3-hydroxyphenyl)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can interact with enzymes and receptors in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

Phenylacetic acid: Lacks the tert-butyl ester group, making it more polar and less lipophilic.

3-Hydroxyphenylacetic acid: Similar structure but without the esterification, leading to different reactivity and solubility properties.

Tert-butyl phenylacetate: Lacks the hydroxy group, resulting in different chemical behavior and applications.

Uniqueness

Tert-butyl 2-(3-hydroxyphenyl)acetate is unique due to the presence of both the hydroxy and tert-butyl ester groups, which confer distinct chemical and physical properties.

Actividad Biológica

Tert-butyl 2-(3-hydroxyphenyl)acetate (TBHPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, metabolic pathways, and relevant case studies.

TBHPA is an ester derived from 3-hydroxyphenylacetic acid and tert-butyl alcohol. Its primary biochemical activity stems from its ability to interact with various enzymes and proteins. Notably, TBHPA undergoes hydrolysis by esterases, producing 3-hydroxyphenylacetic acid and tert-butyl alcohol. This hydrolysis is significant as it releases active metabolites that can participate in various metabolic pathways.

Table 1: Hydrolysis Products of TBHPA

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C12H16O3 | Precursor for bioactive metabolites |

| 3-Hydroxyphenylacetic acid | C9H10O3 | Antioxidant, anti-inflammatory effects |

| Tert-butyl alcohol | C4H10O | Solvent, potential metabolic effects |

Cellular Effects

TBHPA influences several cellular processes. Research indicates that it modulates oxidative stress responses by affecting the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response elements. This modulation enhances cellular resistance to oxidative stress by altering gene expression related to antioxidant defenses.

Moreover, TBHPA has been shown to impact mitochondrial function and the levels of reactive oxygen species (ROS), which are crucial in various signaling pathways related to cell survival and apoptosis.

Metabolic Pathways

Upon hydrolysis, the resultant 3-hydroxyphenylacetic acid can enter several metabolic pathways, including the citric acid cycle. The interaction with cytochrome P450 enzymes also facilitates its oxidation and transformation into various metabolites that can influence metabolic flux within cells.

Case Studies

- Antioxidant Activity : A study demonstrated that TBHPA exhibits significant antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cellular models. This activity was linked to its ability to enhance Nrf2-mediated gene expression related to antioxidant enzymes.

- Anti-inflammatory Effects : In a carrageenan-induced edema model in rats, TBHPA showed promising results in reducing inflammation. The compound was administered prior to carrageenan injection, resulting in a significant decrease in paw edema compared to control groups. The percent inhibition of edema was calculated based on the difference in paw volume measurements before and after treatment .

Table 2: Anti-inflammatory Effects of TBHPA

| Treatment Group | Initial Volume (mL) | Volume After Carrageenan (mL) | Delta Edema (mL) | Percent Inhibition (%) |

|---|---|---|---|---|

| Control | 5.0 | 7.5 | 2.5 | - |

| TBHPA (50 mg/kg) | 5.0 | 6.0 | 1.0 | 60 |

Q & A

Q. Basic: What are the recommended methods for synthesizing tert-butyl 2-(3-hydroxyphenyl)acetate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves esterification or coupling reactions. A common approach is the reaction of 3-hydroxyphenylacetic acid with tert-butyl alcohol using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions . Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) significantly impact yield. For example, highlights that optimizing stoichiometry (e.g., 1.2 equivalents of tert-butyl chloroacetate) and reaction time (overnight stirring) can achieve yields exceeding 70% . Catalytic DMAP (4-dimethylaminopyridine) may enhance reaction efficiency by reducing side reactions .

Q. Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- PPE: Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved P95 masks) is required if dust or aerosols form .

- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks .

- Storage: Store in airtight containers at <28°C, away from oxidizing agents .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Q. Advanced: How can researchers resolve discrepancies in reported yields for esterification reactions involving tert-butyl protecting groups?

Answer:

Contradictions often arise from variations in:

- Reagent Purity: Impurities in starting materials (e.g., residual water) can reduce yields. Use anhydrous solvents and freshly distilled reagents .

- Catalyst Efficiency: Compare DMAP vs. no catalyst conditions; shows DMAP improves yields by 15–20% .

- Workup Procedures: Incomplete extraction or improper quenching (e.g., using NaHCO₃ vs. HCl) may lead to losses. Validate via TLC or HPLC monitoring .

Q. Advanced: What strategies are effective in enhancing the stability of tert-butyl esters under varying pH conditions during synthesis?

Answer:

- Acidic Conditions: Avoid prolonged exposure to strong acids (e.g., TFA), which hydrolyze tert-butyl esters. Use milder acids (e.g., acetic acid) for deprotection .

- Basic Conditions: Stabilize esters by maintaining pH <10. Buffered systems (e.g., phosphate buffer) can mitigate alkaline hydrolysis .

- Temperature Control: Conduct reactions at 0–4°C to slow degradation kinetics .

Q. Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

- NMR: ¹H NMR shows characteristic peaks: δ 1.4 ppm (tert-butyl C(CH₃)₃), δ 3.6 ppm (acetate CH₂), and δ 6.7–7.2 ppm (aromatic protons) .

- Mass Spectrometry: ESI-MS confirms molecular ion [M+H]⁺ at m/z 237 (C₁₃H₁₆O₄) .

- IR: Strong C=O stretching at ~1740 cm⁻¹ (ester) and O-H stretch at ~3400 cm⁻¹ (phenolic -OH) .

Q. Advanced: How does the presence of electron-withdrawing groups on the phenyl ring affect the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Electron-withdrawing groups (e.g., -NO₂, -Br) at the para position increase electrophilicity of the acetate carbonyl, accelerating nucleophilic attack. For example, demonstrates that bromine substitution enhances reactivity in SN2 reactions with amines, achieving 85% yield vs. 60% for unsubstituted analogs . However, steric hindrance from bulky substituents (e.g., -SO₃H) may offset this effect .

Q. Basic: What are the key structural analogs of this compound, and how do their functional groups influence physicochemical properties?

Answer:

| Compound | Key Features | Impact on Properties |

|---|---|---|

| Methyl 2-(3-hydroxyphenyl)acetate | Methyl ester instead of tert-butyl | Lower solubility in organic solvents |

| Ethyl 2-(4-formylphenoxy)acetate | Ethyl ester + aldehyde group | Higher reactivity in cross-coupling |

| tert-Butyl 2-(4-bromophenoxy)acetate | Bromine substitution | Enhanced electrophilicity for Suzuki reactions |

Q. Advanced: What computational methods are employed to predict the binding affinity of this compound derivatives to biological targets?

Answer:

- Molecular Docking: Software like AutoDock Vina models interactions with enzyme active sites (e.g., COX-2 for anti-inflammatory activity). Focus on hydrogen bonding with phenolic -OH and steric fit of the tert-butyl group .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity trends .

- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Propiedades

IUPAC Name |

tert-butyl 2-(3-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATJQJBKBKEGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.